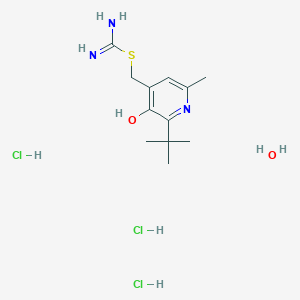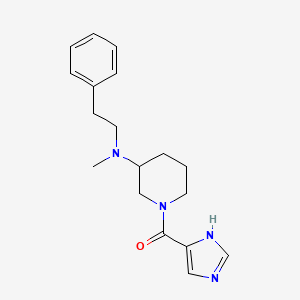
1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MIB-645, and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ plays a crucial role in the activation of T cells, which are essential components of the immune system. Therefore, MIB-645 has been studied for its potential use in treating autoimmune diseases and cancer.
Mecanismo De Acción
MIB-645 selectively inhibits PKCθ by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for T cell activation. Therefore, MIB-645 effectively suppresses T cell activation, leading to a reduction in the immune response. This mechanism of action has been studied extensively in vitro and in vivo, and it has shown promising results in preclinical studies.
Biochemical and Physiological Effects:
MIB-645 has several biochemical and physiological effects that have been studied in detail. One of the primary effects is its ability to suppress T cell activation, leading to a reduction in the immune response. This effect has been observed in vitro and in vivo, and it has shown promising results in preclinical studies. Additionally, MIB-645 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIB-645 has several advantages and limitations for lab experiments. One of the primary advantages is its selectivity for PKCθ, which allows for specific targeting of T cell activation. Additionally, MIB-645 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on the compound's safety and efficacy. Therefore, further studies are necessary to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of MIB-645. One of the primary areas of focus is its potential use in treating autoimmune diseases and cancer. Further preclinical studies are necessary to determine its safety and efficacy in these applications. Additionally, there is a need for the development of more selective inhibitors of PKCθ, which could lead to the development of more effective therapeutic agents. Finally, the mechanism of action of MIB-645 needs to be studied in more detail to gain a better understanding of its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MIB-645 involves several steps, including the reaction of 1H-imidazole-4-carboxylic acid with N-methyl-N-(2-phenylethyl)-3-piperidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylmorpholine-N-oxide (NMO) to form the final product, MIB-645. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
MIB-645 has been extensively studied for its potential applications in scientific research. One of the primary areas of focus has been its use as a selective inhibitor of PKCθ. PKCθ plays a crucial role in the activation of T cells, which are essential components of the immune system. Therefore, MIB-645 has been studied for its potential use in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
Propiedades
IUPAC Name |
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21(11-9-15-6-3-2-4-7-15)16-8-5-10-22(13-16)18(23)17-12-19-14-20-17/h2-4,6-7,12,14,16H,5,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZUOLNRYSCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)
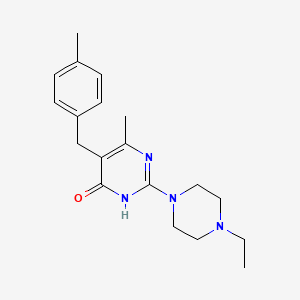
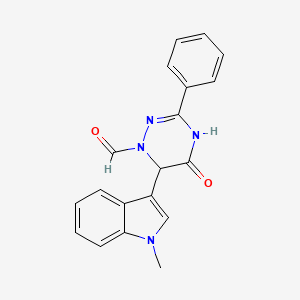
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6041691.png)
![2-(allylthio)-5-(3-hydroxy-4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6041697.png)
![5-(2-{2-[2-(propylthio)pyrimidin-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6041706.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6041715.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![(3-benzyl-1-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6041731.png)
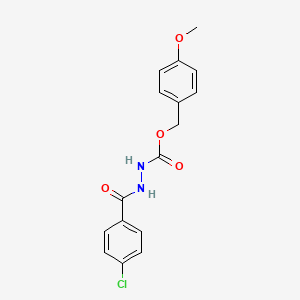
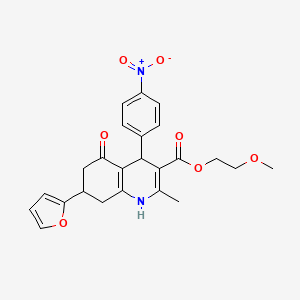
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
